

Interpreting the Mass Spectrum of 1-(Benzylloxy)-3-(bromomethyl)benzene: A Comparative Guide

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Compound of Interest

Compound Name: 1-(Benzylloxy)-3-(bromomethyl)benzene

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This guide provides a detailed interpretation of the expected mass spectrum of **1-(Benzylloxy)-3-(bromomethyl)benzene** and compares its predicted fragmentation pattern with experimentally determined data for structurally similar compounds. Understanding the mass spectrum is critical for the identification and structural elucidation of this and related molecules in complex research and development settings.

Predicted Mass Spectrum Analysis of 1-(Benzylloxy)-3-(bromomethyl)benzene

While an experimental mass spectrum for **1-(Benzylloxy)-3-(bromomethyl)benzene** is not readily available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation of its constituent functional groups: a benzyl ether and a bromomethylbenzene moiety. The molecular weight of **1-(Benzylloxy)-3-(bromomethyl)benzene** is 277.16 g/mol, which will correspond to the molecular ion peak $[M]^{+}\bullet$. Due to the presence of bromine, a characteristic $M+2$ peak of nearly equal intensity to the molecular ion peak will be observed, corresponding to the ^{81}Br isotope.

The primary fragmentation pathways are expected to involve:

- **Benzylic Cleavage:** The most favorable cleavage is the loss of a bromine radical ($\bullet\text{Br}$) to form a stable benzyl-type carbocation.
- **Ether Cleavage:** Cleavage of the C-O bond of the ether can occur in two ways: loss of the benzyloxy group or loss of the bromobenzyl group.
- **Tropylium Ion Formation:** The benzyl and related fragments can rearrange to the highly stable tropylium ion (C_7H_7^+) at m/z 91.

Comparative Analysis of Fragmentation Patterns

To substantiate the predicted fragmentation, we compare it with the known mass spectra of three related compounds: Benzyl Bromide, 3-Bromobenzyl Alcohol, and Benzyl Phenyl Ether.

m/z	Proposed Fragment Ion of 1- (Benzyloxy)-3- (bromomethyl)b enzene	Observed in Benzyl Bromide	Observed in 3- Bromobenzyl Alcohol	Observed in Benzyl Phenyl Ether
277/279	$[\text{C}_{14}\text{H}_{13}\text{BrO}]^{+\bullet}$ (Molecular Ion)	-	-	-
197	$[\text{C}_{14}\text{H}_{13}\text{O}]^+$	-	-	-
185/187	$[\text{C}_7\text{H}_6\text{Br}]^{+\bullet}$	-	Yes	-
171/173	$[\text{C}_7\text{H}_6\text{Br}\bullet]^+$ (from M- $\text{C}_7\text{H}_7\text{O}$)	Yes	-	-
107	$[\text{C}_7\text{H}_7\text{O}]^+$	-	Yes	-
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)	Yes (Base Peak) [1]	Yes	Yes (Base Peak)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl ion)	Yes	Yes	Yes
65	$[\text{C}_5\text{H}_5]^+$	Yes	Yes	Yes

Experimental Protocols

The following describes a standard protocol for obtaining a mass spectrum using an Electron Ionization (EI) source coupled with a Quadrupole Mass Analyzer.

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Source: Electron Ionization (EI)
- Mass Analyzer: Quadrupole
- Detector: Electron Multiplier

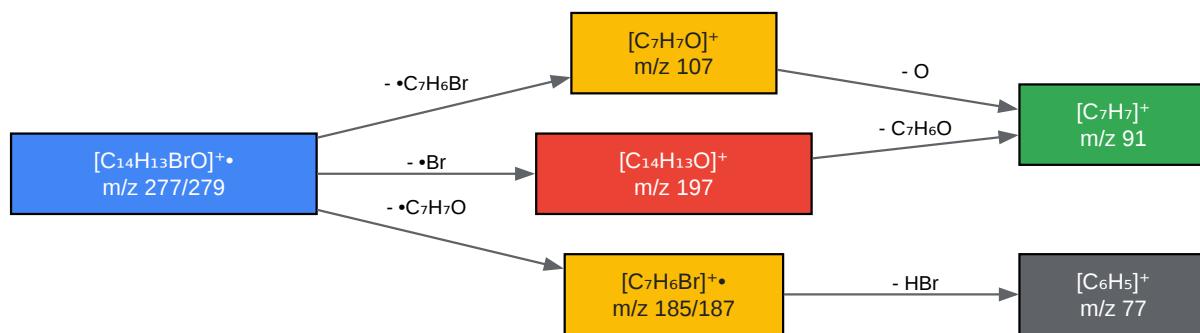
Procedure:

- Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Introduction: A small volume (typically 1 μ L) of the sample is injected into the gas chromatograph. The sample is vaporized in the heated injection port and separated on a capillary column (e.g., HP-5ms).
- Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The positively charged ions are accelerated out of the ion source and into the quadrupole mass analyzer. The analyzer filters the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

- Data Acquisition: The mass spectrum, a plot of relative ion abundance versus m/z, is generated by the instrument's data system.

Logical Fragmentation Pathway

The predicted fragmentation pathway of **1-(benzyloxy)-3-(bromomethyl)benzene** can be visualized as a logical flow of bond cleavages and rearrangements.



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References

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